Cas no 161186-51-2 (L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI))

L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI) structure
161186-51-2 structure
Nome do Produto:L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI)
N.o CAS:161186-51-2
MF:C46H57N7O7
MW:819.987491369247
CID:140927
PubChem ID:460241

L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI)
    • benzyl [(2S)-1-({(2S,3R,4R)-5-({(2S)-1-[(1H-benzimidazol-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-3-hydroxy-4-[(4-methoxybenzyl)amino]-5-oxo-1-phenylpentan-2-yl}amino)-3,3-dimethyl-1-oxobutan-2-yl]carbamate (non-preferred name)
    • benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-ox
    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(ph
    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-
    • 161186-51-2
    • DTXSID70167078
    • (2R,3S,4S)-N-(2-(4-Methoxybenzylamine)-4-((N-((benzyloxy)carbonyl)tert-leucine)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-benzimidazolyl)methylamide
    • BDBM967
    • benzyl N-[(1S)-1-{[(2S,3R,4R)-4-{[(1S)-1-[(1H-1,3-benzodiazol-2-ylmethyl)carbamoyl]-2-methylpropyl]carbamoyl}-3-hydroxy-4-{[(4-methoxyphenyl)methyl]amino}-1-phenylbutan-2-yl]carbamoyl}-2,2-dimethylpropyl]carbamate
    • Statine deriv. 50
    • CHEMBL64958
    • (2R,3S,4S)-N-[2-(4-Methoxybenzylamine)-4-[[N-[(benzyloxy)carbonyl]tert-leucine]amino]-3-hydroxy-5- phenylpentanoyl]valine (2-benzimidazolyl)methylamide
    • benzyl N-[(1S)-1-[[(1S,2R,3R)-4-[[(1S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-propyl]amino]-1-benzyl-2-hydroxy-3-[(4-methoxyphenyl)methylamino]-4-oxo-butyl]carbamoyl]-2,2-dimethyl-propyl]carbamate
    • Inchi: InChI=1S/C46H57N7O7/c1-29(2)38(42(55)48-27-37-49-34-19-13-14-20-35(34)50-37)52-43(56)39(47-26-31-21-23-33(59-6)24-22-31)40(54)36(25-30-15-9-7-10-16-30)51-44(57)41(46(3,4)5)53-45(58)60-28-32-17-11-8-12-18-32/h7-24,29,36,38-41,47,54H,25-28H2,1-6H3,(H,48,55)(H,49,50)(H,51,57)(H,52,56)(H,53,58)/t36-,38-,39+,40+,41+/m0/s1
    • Chave InChI: KBEORHYUNGNGSC-FSYSLULESA-N
    • SMILES: COC1C=CC(CN[C@H]([C@@H]([C@@H](NC([C@H](C(C)(C)C)NC(OCC2C=CC=CC=2)=O)=O)CC2C=CC=CC=2)O)C(N[C@H](C(NCC2NC3=CC=CC=C3N=2)=O)C(C)C)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 819.43194718g/mol
  • Massa monoisotópica: 819.43194718g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 60
  • Contagem de Ligações Rotativas: 21
  • Complexidade: 1340
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 196Ų
  • XLogP3: 6.2
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd